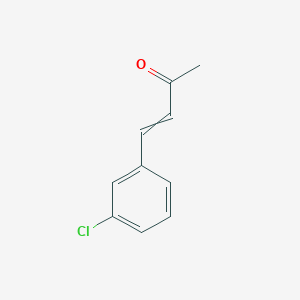

3-Chlorobenzylideneacetone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-(3-chlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H9ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3 |

InChI Key |

VWEPXSRBBXPYSM-UHFFFAOYSA-N |

SMILES |

CC(=O)C=CC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(=O)C=CC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Academic Significance Within α,β Unsaturated Ketone Chemistry

The academic importance of 3-chlorobenzylideneacetone is intrinsically linked to the rich and versatile chemistry of α,β-unsaturated ketones. This functional group provides multiple reactive sites, allowing for a diverse range of chemical transformations. The presence of the electron-withdrawing chlorine atom on the phenyl ring further modulates the electronic properties of the conjugated system, influencing its reactivity profile.

The core of its reactivity lies in the enone moiety. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. Simultaneously, the β-carbon is also electrophilic due to the conjugation, making it a prime site for conjugate or Michael additions. This dual reactivity allows for selective chemical modifications.

Furthermore, the α'-protons (on the methyl group adjacent to the carbonyl) exhibit acidity and can be removed to form an enolate. This enolate can then participate in a variety of reactions. Research has demonstrated the selective bromination at this α'-position for structurally similar α,β-unsaturated ketones like 4-chlorobenzylideneacetone (B186354). acs.org In these studies, reagents such as N-bromosuccinimide (NBS) in the presence of selenium dioxide and p-toluenesulfonic acid are used to afford α'-bromo ketones, which are themselves valuable intermediates for the synthesis of heterocyclic compounds and other complex molecules. acs.orgnih.gov This highlights the compound's role as a platform for studying regioselective reactions. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.64 g/mol |

| Appearance | No data available |

| Canonical SMILES | CC(=O)C=CC1=CC(=CC=C1)Cl |

Data sourced from reference thermofisher.com.

Contextual Role in Contemporary Organic Synthesis Paradigms

Established Synthetic Pathways and Refinements

The most prominent and historically significant method for synthesizing this compound is the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation between an aromatic aldehyde that lacks an α-hydrogen, in this case, 3-chlorobenzaldehyde, and a ketone with an α-hydrogen, such as acetone. wikipedia.org

Typically, the reaction is carried out using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent, often ethanol. taylorandfrancis.com The base abstracts a proton from the α-carbon of acetone to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of 3-chlorobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, this compound.

To address these limitations, refinements to the classical procedure have been developed. A significant improvement is the use of microwave irradiation. nih.govd-nb.info Microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts. nih.gov For instance, the microwave-assisted synthesis of (E)-4-(3-chlorophenyl)but-3-en-2-one from 3-chlorobenzaldehyde and acetone using an aqueous NaOH solution affords the product in a high yield of 85%. nih.govd-nb.info This is a considerable improvement over many conventional heating methods which, despite giving satisfactory yields, often suffer from the formation of dibenzalacetone as a byproduct. nih.gov

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | 3-Chlorobenzaldehyde, Acetone | NaOH (aq) | Not specified, but typically short | 85% | nih.govd-nb.info |

| Conventional Heating | Various aldehydes, Acetone | Base (e.g., NaOH) | Several hours | Variable, with byproduct formation (4-39%) | taylorandfrancis.comnih.gov |

Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for chalcone (B49325) synthesis. scielo.br These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy. rsc.orgnih.gov Key strategies include the use of alternative solvents like glycerol, ultrasound irradiation, and solvent-free reaction conditions. scielo.bre-journals.in

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful and highly sustainable synthetic tool. kobv.demdpi.com This technique, often performed using a ball mill or a simple mortar and pestle, can facilitate reactions in the solid state, eliminating the need for bulk solvents. rsc.orgkobv.de

Solvent-free Claisen-Schmidt condensations using a grinding technique have proven highly effective for producing chalcones. rsc.orgnih.govresearchgate.net In a typical procedure, the solid reactants (an aldehyde and a ketone) are ground together with a solid base catalyst, such as NaOH. rsc.orgnih.gov This method offers several advantages, including significantly reduced reaction times, high product yields, simple work-up procedures, and high atom economy. rsc.org For example, the synthesis of chalcones from various benzaldehyde (B42025) derivatives (including the closely related 3-bromobenzaldehyde) and acetophenone (B1666503) by grinding with solid NaOH takes only ten minutes and produces a product of high purity. rsc.org

The efficiency of mechanochemistry is further highlighted in other reactions involving this class of compounds. For instance, the mechanochemical Michael addition to 4-chlorobenzylideneacetone in a ball mill was completed in just one hour, whereas the equivalent reaction in solution required 45 to 70 hours. beilstein-journals.org This dramatic acceleration underscores the potential of mechanochemical protocols to enhance the efficiency of synthesizing and modifying compounds like this compound. beilstein-journals.orgnih.gov

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Grinding (Solvent-Free) | 3-Bromobenzaldehyde, Acetophenone | Solid NaOH | 10 minutes | High Purity (Yield not specified) | rsc.org |

| Grinding (Solvent-Free) | Cycloalkanones, Benzaldehydes | Solid NaOH (20 mol%) | Not specified | 96-98% | nih.gov |

| Ball Milling (Michael Addition) | 4-Chlorobenzylideneacetone, Bisthiomalonates | Chiral Amine Catalyst | 1 hour | 58-64% | beilstein-journals.org |

| Solution Phase (Michael Addition) | 4-Chlorobenzylideneacetone, Bisthiomalonates | Chiral Amine Catalyst | 45-70 hours | 44-56% | beilstein-journals.org |

Reactivity and Complex Organic Transformations Involving 3 Chlorobenzylideneacetone

Nucleophilic Addition Reactions

The conjugated enone functionality of 3-chlorobenzylideneacetone makes it an excellent Michael acceptor, readily undergoing 1,4-conjugate addition reactions with a wide range of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Stereoselective Michael Additions

The control of stereochemistry is a critical aspect of modern organic synthesis. In the context of Michael additions to substrates like this compound, significant research has been directed toward developing catalytic asymmetric methods to control the formation of new stereocenters.

The stereoselective addition of bisthiomalonates to benzylideneacetone (B49655) derivatives has been achieved with high efficacy. Studies on the closely related 4-chlorobenzylideneacetone (B186354) have demonstrated that its reaction with various bisthiomalonates proceeds stereoselectively under iminium activation conditions. This transformation is effectively catalyzed by chiral primary amines, yielding Michael adducts in good yields and with notable stereoselectivities.

The reaction has been shown to be effective both in traditional solution-phase chemistry and under mechanochemical conditions using a ball mill. While mechanochemical milling can slightly reduce the enantioselectivity compared to solution-based methods, it dramatically shortens reaction times from over 24 hours to just one hour.

| Condition | Reaction Time | Efficacy | Enantioselectivity |

|---|---|---|---|

| Solution-Phase | 24 - 168 hours | Good | High |

| Mechanochemical (Ball Mill) | 1 hour | Good | Slightly Reduced |

In nucleophilic additions to α,β-unsaturated carbonyl compounds, the regioselectivity is typically directed to the β-carbon, resulting in a 1,4-conjugate addition, also known as a Michael addition. This preference is governed by the principles of hard and soft acids and bases (HSAB), where the softer nucleophile attacks the softer electrophilic β-carbon. While 1,2-addition to the carbonyl carbon can occur, 1,4-addition is the predominant pathway for most nucleophiles with substrates like this compound.

Control of diastereoselectivity in these additions is achieved through the use of chiral catalysts. In the addition of thiomalonates to 4-chlorobenzylideneacetone, the stereochemical outcome is rationalized by the formation of a chiral iminium ion. The catalyst, a chiral primary amine, reacts with the enone to form an iminium ion that is stabilized by an intramolecular hydrogen bond. This catalyst-substrate complex sterically blocks one face of the molecule, forcing the nucleophile (thiomalonate) to approach preferentially from the less hindered face. This controlled approach leads to the formation of the product with a specific stereochemistry (e.g., the (S)-product).

Iminium Activation Conditions

Iminium activation is a key strategy for enhancing the reactivity and controlling the stereoselectivity of reactions involving α,β-unsaturated ketones. This method involves the reversible formation of a cationic iminium ion from the enone and a chiral amine catalyst. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.

For the reaction between 4-chlorobenzylideneacetone and bisthiomalonates, chiral primary amines serve as effective catalysts for iminium activation. The process facilitates the stereoselective addition by creating a sterically defined environment around the reactive site. The mild enolization of the thioester nucleophile under these conditions allows for the efficient generation of the Michael adducts with good yields and stereoselectivity.

Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The conjugated π-system of this compound allows it to participate in such transformations, most notably in [4+2] cycloadditions.

Participation in [4+2] Cycloaddition Pathways

The Diels-Alder reaction is the most prominent example of a [4+2] cycloaddition, typically involving the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org In its structure, this compound is an α,β-unsaturated ketone, a class of compounds that commonly function as electron-poor dienophiles, reacting with electron-rich dienes. libretexts.org

However, research on the parent compound, benzylideneacetone, has shown that it can also participate in Diels-Alder reactions in a different capacity. It can function as a heterodiene in inverse-electron-demand Diels-Alder reactions. wikipedia.org In this role, the conjugated O=C-C=C system acts as the 4π-electron component, reacting with electron-rich alkenes (dienophiles) to yield dihydropyran derivatives. wikipedia.org This reactivity highlights the versatility of the benzylideneacetone scaffold in cycloaddition chemistry, allowing it to form heterocyclic six-membered rings through pathways that reverse the typical electronic demands of the Diels-Alder reaction.

Hetero Diels-Alder Reactions in Aqueous Systems

The Hetero-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, leading to the formation of heterocyclic compounds. Conducting these reactions in aqueous media often provides significant advantages, including rate acceleration and enhanced selectivity, largely attributed to the hydrophobic effect and the high cohesive energy density of water.

While specific studies detailing the participation of this compound in aqueous Hetero-Diels-Alder reactions are not extensively documented, its general class of compounds, chalcones (α,β-unsaturated ketones), are known to function as dienophiles. In a hetero-Diels-Alder context, the enone moiety of this compound can act as a heterodienophile. For instance, it can react with electron-rich heterodienes. Alternatively, the conjugated system can serve as the C=C component of the dienophile reacting with a diene containing a heteroatom.

A plausible, though less common, scenario involves the carbonyl group itself acting as the dienophile (an oxo-Diels-Alder reaction) with an electron-rich diene. The presence of the electron-withdrawing chlorophenyl group would activate the enone system for such cycloadditions. Aqueous conditions are known to promote reactions involving carbonyl compounds by stabilizing polar transition states. For example, the reaction of aqueous glyoxylic acid with cyclopentadiene (B3395910) is a known aqueous hetero-Diels-Alder reaction. While direct data for this compound is limited, the principles of aqueous cycloaddition suggest it as a viable substrate for forming oxygen-containing six-membered heterocycles.

1,3-Dipolar Cycloaddition Reactions

The electron-deficient alkene of the enone moiety in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This type of reaction is a highly efficient method for constructing five-membered heterocyclic rings. Chalcones are frequently reacted with various 1,3-dipoles, such as azomethine ylides, nitrones, and nitrile oxides.

A common application is the reaction of chalcones with azomethine ylides, which are often generated in situ from the decarboxylative condensation of an α-amino acid (like L-proline) with an aldehyde or a ketone. This [3+2] cycloaddition pathway leads to the regio- and stereoselective synthesis of highly substituted pyrrolidine, pyrrolizidine, and spirooxindole frameworks. The reaction's regioselectivity can often be predicted by analyzing the frontier molecular orbital (FMO) energies of the dipole and the dipolarophile.

While many studies are conducted in organic solvents like dimethylformamide (DMF), the principles are directly applicable to substrates like this compound. The electron-withdrawing nature of the 3-chlorophenyl ring and the carbonyl group enhances the electrophilicity of the double bond, making it highly reactive towards the nucleophilic termini of the 1,3-dipole.

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions with Chalcones

| 1,3-Dipole Precursors | Dipolarophile (Chalcone) | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Isatin & L-Proline | (E)-1,3-diphenylprop-2-en-1-one | Acetonitrile | Reflux | Spiro[oxindole-pyrrolidine] | High |

| Benzaldehyde (B42025) & L-Proline | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | DMF | 90 °C | Trisubstituted Pyrrolizidine | Good |

This table presents data for analogous chalcone (B49325) structures to illustrate the general reactivity expected for this compound.

Electrophilic Functionalization of the Enone Moiety

Selenocyanation Strategies

The electrophilic addition of a selenocyanate (B1200272) group (–SeCN) to the enone moiety of this compound represents a valuable method for introducing selenium into the molecule, creating versatile synthetic intermediates. The reaction typically proceeds via the addition of an electrophilic selenium species across the carbon-carbon double bond.

One common strategy involves the use of potassium selenocyanate (KSeCN) in the presence of an acid. In this method, KSeCN reacts with an acid (e.g., a mineral acid or Lewis acid) to generate hydrogen selenocyanate (HSeCN) or a related electrophilic species in situ. This species then adds to the β-carbon of the enone, with the nucleophilic cyanide adding to the α-carbon, followed by tautomerization to yield a β-selenocyanato ketone. The regioselectivity is governed by the electronic character of the α,β-unsaturated ketone, with the nucleophilic selenium atom attacking the electrophilic β-carbon.

Alternative methods may employ reagents like phenylselenyl cyanide in the presence of a Lewis acid catalyst to achieve a similar transformation. The resulting β-selenocyanato ketones are useful precursors for synthesizing various selenium-containing heterocycles and other functionalized molecules through subsequent chemical manipulations of the selenocyanate group.

Bromination Methodologies

The bromination of the enone moiety in this compound is a classic example of electrophilic addition to an alkene. The reaction involves the addition of a bromine molecule (Br₂) across the double bond to form a dibromo derivative. Several methodologies exist for this transformation, differing in reagents, reaction conditions, and environmental impact.

A traditional and straightforward method involves reacting the chalcone with elemental bromine in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature. The reaction is typically rapid and results in the formation of the corresponding α,β-dibromochalcone, which often precipitates from the solution and can be isolated by simple filtration.

More environmentally friendly or "green" approaches have been developed to avoid the use of hazardous solvents and reagents. One such method employs a solid-state grinding technique with ammonium (B1175870) bromide and ammonium persulphate under aqueous moist conditions, yielding the dibrominated product in high yields without the need for organic solvents. Another efficient method utilizes tetrabutylammonium (B224687) tribromide (TBATB) as the bromine source. This reagent is a stable, crystalline solid that is easier and safer to handle than liquid bromine. Reactions with TBATB can be performed under solvent-free conditions and are often complete within minutes, providing excellent yields of the dibromide.

Table 2: Comparison of Bromination Methodologies for Chalcones

| Method | Brominating Agent(s) | Solvent | Conditions | Reaction Time | Typical Yield |

|---|---|---|---|---|---|

| Conventional | Bromine (Br₂) | Dichloromethane | Room Temp | 30 min | Good to High |

| Green Grinding | Ammonium Bromide & Ammonium Persulphate | Water (moist) | Room Temp, Grinding | 10-15 min | >75% |

This table summarizes general methodologies applicable to chalcones, including this compound.

Catalysis and Mechanistic Elucidation of Reactions with 3 Chlorobenzylideneacetone

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. In the context of 3-chlorobenzylideneacetone and related enones, organocatalysts have been instrumental in mediating asymmetric transformations, primarily through the activation of the substrate via the formation of transient intermediates.

Chiral primary amines are a cornerstone of asymmetric organocatalysis, capable of activating α,β-unsaturated carbonyl compounds like this compound. rsc.orgresearchgate.net This activation occurs through the formation of a reactive iminium ion intermediate from the condensation of the primary amine with the enone. researchgate.netsioc-journal.cn This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the α,β-unsaturated system, facilitating nucleophilic attack. researchgate.netillinois.edu

Research has demonstrated the stereoselective addition of nucleophiles, such as bisthiomalonates, to chlorobenzylideneacetone under iminium activation conditions secured by chiral primary amines. researchgate.netbeilstein-journals.orgnih.gov This approach is notable as it contrasts with reactions using oxo-esters. beilstein-journals.orgnih.gov The use of first-generation chiral amines, often derived from natural sources like Cinchona alkaloids or amino acids, has proven effective in these transformations. rsc.orgbeilstein-journals.org These catalysts, sometimes in bifunctional systems incorporating an additional functional group like an amide, guide the incoming nucleophile to create a specific stereoisomer, leading to products with high enantiomeric purity. mdpi.com The development of these catalytic systems is a significant area of research, aiming to produce valuable chiral compounds efficiently. rsc.orgsioc-journal.cn

Hydrogen-bonding catalysis is another facet of organocatalysis where the catalyst, acting as a hydrogen-bond donor, activates the substrate. illinois.eduwikipedia.org This interaction can stabilize anionic intermediates or transition states, thereby accelerating the reaction. wikipedia.org Catalysts like thioureas, ureas, and diols are commonly employed for this purpose. illinois.edu In bifunctional catalysis, a single molecule can contain both a hydrogen-bond donating moiety and a base (like an amine) to activate both the electrophile and the nucleophile simultaneously. wikipedia.orgresearchgate.net

However, in the case of reactions involving benzylidene acetones, the effectiveness of hydrogen-bonding catalysis has been found to be limited. researchgate.net Studies have shown that while this catalytic mode is effective for aromatic enones (chalcones), it results in low conversions and poor stereoselectivities when applied to benzylidene acetones. researchgate.netbeilstein-journals.org For instance, the addition of dithiomalonates to enones, which works well for chalcones under hydrogen-bonding catalysis, is less successful with substrates like this compound. researchgate.net

Mechanocatalysis for Accelerated Transformations

Mechanocatalysis, the use of mechanical force (typically through ball milling) to induce chemical reactions, has emerged as a powerful and sustainable alternative to traditional solution-based methods. researchgate.netresearchgate.net This solvent-free or solvent-minimized approach can lead to significantly reduced reaction times, lower catalyst loadings, and access to different reaction pathways compared to solution chemistry. beilstein-journals.orgresearchgate.net

The stereoselective addition of bisthiomalonates to 4-chlorobenzylideneacetone (B186354) has been successfully achieved using mechanocatalysis. beilstein-journals.orgnih.gov This method represents a significant advancement, showcasing the synergy between organocatalysis (using chiral primary amines) and mechanochemical activation. beilstein-journals.org The application of mechanical energy facilitates transformations that might be slow or inefficient in solution, highlighting the potential of mechanocatalysis to develop more sustainable and efficient synthetic protocols. researchgate.netresearchgate.net

Direct comparisons between solution-phase and mechanochemical reactions involving chlorobenzylideneacetone reveal distinct advantages and trade-offs for each method. A primary advantage of mechanocatalysis is the dramatic acceleration of reaction rates.

For example, the Michael addition of bisthiomalonates to 4-chlorobenzylideneacetone catalyzed by a chiral primary amine system proceeds with similar efficacy in a ball mill as in solution, but the reaction time is reduced from 24-168 hours in solution to just one hour under mechanochemical conditions. researchgate.netbeilstein-journals.orgnih.gov While yields are often comparable or even better under mechanochemical activation, a slight reduction in enantioselectivity is sometimes observed. researchgate.netbeilstein-journals.org The solvent-free nature of ball milling also offers significant environmental benefits by reducing waste. researchgate.net

Table 1: Comparison of Solution-Phase vs. Mechanochemical Michael Addition Reaction: Addition of bisthiomalonate to 4-chlorobenzylideneacetone catalyzed by a chiral primary amine system.

| Parameter | Solution-Phase Conditions | Mechanochemical (Ball Mill) Conditions | Reference |

|---|---|---|---|

| Reaction Time | 24–168 hours | 1 hour | beilstein-journals.orgnih.gov |

| Efficacy/Yield | Good | Similar efficacy to solution-phase | researchgate.netbeilstein-journals.org |

| Enantioselectivity | High | Slightly reduced compared to solution-phase | beilstein-journals.orgnih.gov |

| Solvent Usage | Required (e.g., Toluene) | Solvent-free or minimal solvent | beilstein-journals.orgresearchgate.net |

The stereochemical outcome of a reaction can be influenced by the conditions employed, and mechanochemistry can lead to different results compared to solution-based methods. In the chiral primary amine-catalyzed addition of thioesters to chlorobenzylideneacetone, reactions performed in a ball mill generally yield products with good stereoselectivity. beilstein-journals.org

However, a notable observation is that the enantioselectivity is often slightly lower than that achieved in solution-phase reactions. researchgate.netbeilstein-journals.orgnih.gov For instance, a reaction that provides 93% enantiomeric excess (ee) in toluene (B28343) might yield 85% ee in a ball mill. beilstein-journals.org This decrease can be more dramatic depending on the catalytic system used. A bifunctional primary amine-thiourea catalyst that gave 94% ee in solution saw a significant drop to 59% ee in the ball mill, despite a massive increase in reaction rate. beilstein-journals.org This suggests that the transition state organization responsible for high stereoselectivity in solution may be perturbed by the high-energy impacts and different phase conditions present during mechanical milling. beilstein-journals.orgnih.gov

Detailed Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. ruhr-uni-bochum.denih.gov For the organocatalytic reactions of this compound, the primary mechanistic pathway involves iminium ion catalysis. researchgate.net

The proposed mechanism for the addition of a nucleophile (like a thiomalonate) to chlorobenzylideneacetone catalyzed by a chiral primary amine proceeds as follows:

Iminium Ion Formation: The chiral primary amine reversibly condenses with the enone (this compound) to form a chiral iminium ion. This step activates the substrate for nucleophilic attack. researchgate.netbeilstein-journals.org

Nucleophilic Addition: The nucleophile, in this case, the enolized form of the bisthiomalonate, adds to the β-carbon of the iminium ion. The stereochemistry of this step is directed by the chiral catalyst, which shields one face of the iminium ion, forcing the nucleophile to approach from the less hindered face. beilstein-journals.org

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the chiral primary amine catalyst, allowing it to enter a new catalytic cycle. researchgate.net

A plausible stereochemical model for this addition suggests that the catalyst orients the iminium ion in a specific conformation, leading to the observed stereochemical outcome. beilstein-journals.org While detailed computational studies using methods like Density Functional Theory (DFT) for this specific reaction are not widely reported, such investigations are common for elucidating transition states and reaction profiles in other catalytic systems. ruhr-uni-bochum.denih.gov These studies help to rationalize the observed reactivity and selectivity, guiding the development of more efficient catalysts. ruhr-uni-bochum.de

Probing Reaction Intermediates

The elucidation of reaction mechanisms involving this compound often necessitates the identification and characterization of transient intermediates. While direct observation of these species can be challenging due to their short lifetimes, various experimental and computational techniques have been employed to probe their existence and structure.

In reactions such as the Michael addition, the initial step involves the formation of an enolate intermediate. For instance, in the hydrodeoxygenation of benzylideneacetone (B49655), a mixture of hydrogenation intermediates is formed in the early stages of the reaction. researchgate.net These intermediates are then gradually converted to the final product. researchgate.net The presence of such intermediates can be inferred from kinetic data and product distribution analysis over time. researchgate.net

Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry, are powerful tools for identifying intermediates. In some cases, intermediates can be trapped or observed at low temperatures. For example, studies on related systems have utilized cryogenic messenger ion spectroscopy to identify tautomeric molecular ions as short-lived intermediates. uni-koeln.de Furthermore, in situ monitoring of reactions can sometimes reveal the formation of intermediate species. For example, in the synthesis of semiconductor quantum dots, distinct stages with evolving intermediates have been identified during the induction period before nucleation and growth. nih.gov These intermediates were characterized by their optical properties and size, revealing both non-covalent and covalent-bonded species. nih.gov

Computational chemistry provides a complementary approach to probing reaction intermediates. Density Functional Theory (DFT) calculations can be used to model the reaction pathway and identify the structures and relative energies of intermediates and transition states. researchgate.net For instance, in the context of the Claisen rearrangement in the gas phase, computational studies have helped to propose new mechanisms by examining the stability of potential intermediates. uni-koeln.de

The following table summarizes intermediates that are likely to be involved in reactions of this compound, based on studies of similar α,β-unsaturated ketones.

| Reaction Type | Probable Intermediate(s) | Method of Probing |

| Michael Addition | Enolate | Kinetic studies, Product analysis, Computational modeling |

| Aldol (B89426) Condensation | Enolate, Aldol adduct | Spectroscopic analysis (NMR), Trapping experiments |

| Hydrogenation | Partially saturated ketone | Time-resolved product analysis, Spectroscopic monitoring |

| Cycloaddition | Zwitterionic or diradical species | Computational modeling, Trapping experiments |

Transition State Analysis and Energetics

Understanding the transition state is crucial for explaining the kinetics and selectivity of reactions involving this compound. Transition state theory posits that the rate of a reaction is determined by the energy of the highest energy barrier along the reaction coordinate, the transition state. quantumatk.com

Computational methods, particularly DFT, are extensively used to calculate the geometries and energies of transition states. crystalsolutions.eu For reactions of α,β-unsaturated ketones, such as the nucleophilic addition of thiols, calculations have shown that substituent effects on activation energies are significant. acs.orgresearchgate.net The presence of substituents on the double bond can raise the activation energy by several kcal/mol. acs.org These effects are not solely due to steric hindrance but are also influenced by the stabilization of the reactant through hyperconjugation or conjugation, which is lost upon forming the transition state. researchgate.net

For the addition of a nucleophile to an α,β-unsaturated ketone, two distinct transition state geometries, syn and anti, can be considered, which can influence the stereochemical outcome of the reaction. acs.org The relative energies of these transition states can be influenced by the solvent, with polar solvents often stabilizing charged transition states. acs.org

The table below presents calculated energetic data for the addition of methanethiol (B179389) to related α,β-unsaturated ketones, providing an estimate for the reactivity of this compound.

| Reactant | ΔH₀ (kcal/mol) (Gas Phase) acs.org | ΔG‡ (kcal/mol) (Aqueous) acs.org |

| Methyl vinyl ketone | -19.8 | 15.3 |

| (E)-But-3-en-2-one | -18.8 | 18.4 |

| (Z)-Pent-3-en-2-one | -16.7 | 19.4 |

| 4-Methylpent-3-en-2-one | -11.1 | 24.0 |

| Benzylideneacetone | -17.0 | 19.9 |

These values illustrate how substitution on the α,β-unsaturated system affects both the thermodynamics and kinetics of the reaction. The presence of the 3-chloro substituent in this compound is expected to influence these values through its electronic effects.

Kinetic Studies and Rate Law Derivations

Kinetic studies of reactions involving this compound provide quantitative information about the reaction rate and its dependence on the concentration of reactants, catalysts, and other reaction conditions. The rate law for a reaction is an equation that links the reaction rate with the concentrations of the reactants. libretexts.org

For many reactions involving α,β-unsaturated ketones, the rate law is determined experimentally by monitoring the change in concentration of a reactant or product over time. studymind.co.uk The order of the reaction with respect to each reactant is determined by systematically varying its concentration while keeping others constant and observing the effect on the initial reaction rate. physicsandmathstutor.com

For example, the hydrogen transfer reduction of benzylideneacetone derivatives has been found to be first-order with respect to both the hydrogen donor and the acceptor. cdnsciencepub.com The rate law for such a reaction can be expressed as:

Rate = k[Substrate][Hydrogen Donor]

where k is the rate constant. The value of the rate constant depends on factors such as temperature and the nature of the catalyst. studymind.co.ukcdnsciencepub.com

The table below shows a hypothetical set of experimental data for a reaction involving this compound and a nucleophile, illustrating how the reaction order can be determined.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

From this data, doubling the concentration of this compound (Experiment 2 vs. 1) doubles the rate, indicating a first-order dependence. Similarly, doubling the concentration of the nucleophile (Experiment 3 vs. 1) also doubles the rate, indicating a first-order dependence on the nucleophile as well. Thus, the derived rate law would be:

Rate = k[this compound][Nucleophile]

Substituent Effects on Reaction Rates and Selectivity

The presence of the chloro substituent at the meta-position of the phenyl ring in this compound significantly influences its reactivity and the selectivity of its reactions compared to unsubstituted benzylideneacetone. These substituent effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

The chloro group is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). In the meta position, the inductive effect is dominant. This electron-withdrawing nature increases the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack.

In reactions where the rate-determining step involves nucleophilic attack on the β-carbon, such as the Michael addition, an electron-withdrawing substituent like the 3-chloro group is expected to increase the reaction rate. Studies on the addition of thiols to substituted chalcones have shown that electron-withdrawing groups at the α-position significantly increase the rate of addition. nih.gov A similar trend is expected for substituents on the phenyl ring. For instance, in the reduction of benzylideneacetone derivatives, an electron-donating substituent (p-OCH₃) increased the reduction rate, while an electron-withdrawing substituent (p-NO₂) sharply decreased it, suggesting a cationic polar intermediate in that specific reaction. cdnsciencepub.com However, for a typical nucleophilic attack, the opposite trend is generally observed.

Steric Effects:

A substituent at the meta-position generally exerts a minimal steric effect on the reaction center, which is the C=C double bond and the carbonyl group. Therefore, the electronic effect of the 3-chloro group is the primary determinant of its influence on reaction rates. In contrast, ortho-substituents can exert significant steric hindrance, which can retard the reaction rate. nih.gov

The following table summarizes the expected effect of the 3-chloro substituent on the rate of different types of reactions involving this compound, based on general principles of physical organic chemistry.

| Reaction Type | Expected Effect of 3-Chloro Substituent on Rate | Rationale |

| Nucleophilic Michael Addition | Increase | The electron-withdrawing inductive effect increases the electrophilicity of the β-carbon. |

| Electrophilic Addition to the Double Bond | Decrease | The electron-withdrawing nature of the chloro group deactivates the double bond towards electrophilic attack. |

| Reaction at the Carbonyl Group (e.g., reduction) | Dependent on mechanism | The effect will depend on the nature of the transition state. An electron-withdrawing group could stabilize a negatively charged intermediate or destabilize a positively charged one. |

The selectivity of a reaction can also be influenced by substituent effects. For example, in reactions that can yield multiple products, the electronic nature of the substituent can favor the formation of one product over another by differentially stabilizing the respective transition states.

Advanced Spectroscopic and Characterization Techniques for Research on 3 Chlorobenzylideneacetone Derivatives

Infrared Absorption Spectroscopy (IRAS) in Catalytic Studies

Infrared Reflection-Absorption Spectroscopy (IRAS) is a powerful surface-sensitive technique for studying the adsorption and reaction of molecules on metal surfaces, which is highly relevant for catalytic studies involving 3-chlorobenzylideneacetone derivatives. By analyzing the vibrational modes of adsorbed molecules, IRAS can provide information on the orientation of the adsorbate, the nature of its bonding to the surface, and the transformation of functional groups during a catalytic reaction.

In the context of the catalytic hydrogenation of α,β-unsaturated ketones like this compound, IRAS can be used to monitor the reaction in-situ. For instance, in a typical hydrogenation reaction over a palladium on carbon (Pd/C) catalyst, the disappearance of the vibrational bands corresponding to the C=C and C=O stretching modes of the reactant and the appearance of bands corresponding to the saturated ketone or alcohol product can be tracked in real-time. researchgate.netmasterorganicchemistry.commdpi.com The interaction of the molecule with the catalyst surface can lead to shifts in the vibrational frequencies compared to the gas or liquid phase.

Key vibrational modes of this compound that would be of interest in an IRAS study of its catalytic hydrogenation are the C=O stretch of the ketone, the C=C stretch of the alkene, and the C-Cl stretch of the chlorophenyl group. The table below lists the expected vibrational frequencies for these functional groups.

| Functional Group | Typical Wavenumber (cm⁻¹) | Wavenumber in Adsorbed State (cm⁻¹) | Information Gleaned from IRAS |

| Carbonyl (C=O) | 1650-1680 | 1600-1650 | A red shift upon adsorption indicates coordination of the oxygen atom to the metal surface. |

| Alkene (C=C) | 1600-1650 | 1550-1600 | A red shift suggests π-bonding of the double bond to the catalyst surface. |

| C-Cl Stretch | 700-800 | 680-780 | Monitoring this band can indicate if dehalogenation is a competing reaction pathway. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and it is particularly crucial for the stereochemical assignment of this compound derivatives. These compounds can exist as E and Z isomers due to the restricted rotation around the C=C double bond. ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to unambiguously determine the stereochemistry.

The key diagnostic feature in the ¹H NMR spectrum for distinguishing between the E and Z isomers is the coupling constant (J) between the two vinylic protons (H-α and H-β). For the trans (E) isomer, this coupling constant is typically in the range of 15-16 Hz, while for the cis (Z) isomer, it is significantly smaller, around 8-12 Hz. uv.mxresearchgate.net The chemical shifts of the vinylic protons and carbons also differ between the two isomers. researchgate.net

The table below provides representative ¹H and ¹³C NMR data for the vinylic group of a generic 3-chlorochalcone, a class of compounds structurally related to this compound.

| Isomer | Proton | ¹H Chemical Shift (ppm) | Coupling Constant (J_Hα-Hβ) (Hz) | Carbon | ¹³C Chemical Shift (ppm) |

| E (trans) | H-α | ~7.8 | ~15.9 | C-α | ~128 |

| H-β | ~8.2 | C-β | ~138 | ||

| Z (cis) | H-α | ~7.2 | ~12.0 | C-α | ~127 |

| H-β | ~7.5 | C-β | ~136 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring the kinetics of chemical reactions in solution. For reactions involving this compound derivatives, which are conjugated systems, UV-Vis spectroscopy is particularly suitable due to their strong absorption in the UV-Vis region. The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be determined. nih.gov

The position of the maximum absorbance (λmax) for this compound and its derivatives is sensitive to the substitution pattern on the aromatic rings and the solvent used. biointerfaceresearch.comresearchgate.netbiointerfaceresearch.com

| Compound/Derivative | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Chalcone (B49325) | Ethanol | 310 | 25,000 |

| 4-Methoxy-chalcone | Ethanol | 340 | 28,000 |

| 4-Nitro-chalcone | Ethanol | 320 | 22,000 |

| This compound (representative) | Methanol | ~315 | ~24,000 |

Advanced Surface Analytical Techniques for Adsorbed Molecular Systems

The study of this compound derivatives adsorbed on surfaces is crucial for understanding their behavior in applications such as catalysis, molecular electronics, and sensor technology. A suite of advanced surface analytical techniques provides detailed information on the structure, composition, and orientation of these molecules in the adsorbed state.

Scanning Tunneling Microscopy (STM) is a powerful technique that allows for the visualization of surfaces at the atomic and molecular level. For this compound derivatives adsorbed on a conductive substrate, STM can provide high-resolution images of individual molecules, revealing their adsorption geometry, orientation, and intermolecular interactions. aps.orgnih.gov By analyzing STM images, it is possible to determine how these molecules pack on the surface, whether they form ordered domains, and how they interact with surface defects such as step edges. researchgate.netmdpi.com The appearance of the molecule in an STM image is related to its local density of states, providing information about its electronic structure. aps.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound derivatives are adsorbed on a surface, XPS can be used to identify the presence of carbon, oxygen, and chlorine and to determine their chemical environments. The binding energies of the core-level electrons (e.g., C 1s, O 1s, Cl 2p) are sensitive to the chemical bonding of the atom. researchgate.net For example, the C 1s spectrum can be deconvoluted to distinguish between carbons in the phenyl rings, the alkene, and the carbonyl group. The Cl 2p spectrum can confirm the presence of the C-Cl bond. xpsfitting.com

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C/C-H (aromatic/aliphatic) | 284.8 |

| C=O (ketone) | 286.5 | ||

| C-Cl | 285.5 | ||

| Oxygen | O 1s | C=O (ketone) | 531.5 |

| Chlorine | Cl 2p₃/₂ | C-Cl (aromatic) | 200.5 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the electronic structure and orientation of adsorbed molecules. By tuning the energy of the incident X-rays around the absorption edge of a specific element (e.g., C K-edge, O K-edge), transitions of core electrons to unoccupied molecular orbitals can be excited. acs.orgnih.govnsrrc.org.tw The energies and intensities of these transitions are characteristic of the chemical bonds and functional groups present in the molecule.

For a conjugated molecule like this compound, the NEXAFS spectrum would be characterized by sharp resonances corresponding to transitions from the C 1s and O 1s core levels to the π* orbitals of the aromatic rings, the alkene, and the carbonyl group, as well as broader resonances corresponding to transitions to σ* orbitals. By using linearly polarized X-rays and varying the angle of incidence, the orientation of the molecule with respect to the surface can be determined. This is because the intensity of a given resonance is maximized when the electric field vector of the X-rays is aligned with the transition dipole moment of that particular molecular orbital. uni-marburg.denih.gov

Computational Chemistry and Theoretical Modeling of 3 Chlorobenzylideneacetone Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the study of chemical reaction mechanisms due to its favorable balance of computational cost and accuracy. dyerga.orgresearchgate.net This method allows for the precise calculation of electronic structures, which is fundamental to understanding how and why reactions occur. mdpi.com For reactions involving chalcones like 3-chlorobenzylideneacetone, DFT is employed to map out reaction pathways, identify intermediates, and characterize transition states. mdpi.com

Computational studies on the closely related 4-chlorobenzylideneacetone (B186354) demonstrate the power of DFT in distinguishing between different potential reaction mechanisms. researchgate.net For instance, in cycloaddition reactions, DFT calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism by comparing the energy barriers of the proposed pathways. mdpi.com These theoretical investigations are crucial for rationalizing experimental outcomes, such as product yields and stereoselectivities, under various conditions. researchgate.net DFT calculations can be applied to model reactions in different environments, including in solution and under solvent-free mechanochemical conditions, providing a comprehensive understanding of the factors that govern reactivity. researchgate.net

The concept of a potential energy surface (PES) is central to the theoretical description of a chemical reaction. researchgate.netwayne.edu A PES is a mathematical or graphical representation of a system's energy as a function of its geometry, often visualized as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. wayne.eduyoutube.com DFT calculations are extensively used to map out the PES for a given reaction. nih.gov

The process begins with the geometry optimization of reactants and products to locate their corresponding energy minima on the PES. researchgate.net Subsequently, various algorithms are used to search for transition states (TS), which are first-order saddle points on the PES connecting reactants to products. researchgate.netnih.gov The characterization of a transition state is confirmed by frequency calculations, where a stable minimum has all real (positive) vibrational frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactants and products on the potential energy surface. researchgate.net For complex reactions, the PES may feature bifurcations, where a single transition state leads to multiple products, a phenomenon that can also be investigated using these computational methods. nih.gov

A key advantage of using DFT to study reaction mechanisms is its ability to predict the energetics of a reaction pathway. This includes calculating the electronic activation energy (ΔE‡) and the Gibbs free energy of activation (ΔG‡). The activation energy represents the energy barrier that must be overcome for a reaction to occur and is calculated as the difference in energy between the transition state and the reactants. dyerga.org

DFT calculations provide the total electronic energy of a molecular system. aps.org By calculating the energies of the reactants and the transition state structure, the electronic activation energy can be determined. Furthermore, by performing frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to calculate the Gibbs free energy. dyerga.orgresearchgate.net Comparing the Gibbs free energies of different pathways allows for the prediction of the most thermodynamically and kinetically favorable reaction route. researchgate.netarxiv.org

For example, DFT studies on various organic reactions have shown that different functionals (the part of DFT that approximates the exchange-correlation energy) can yield varying results for activation barriers. osti.govnih.gov Therefore, careful selection and validation of the computational method against experimental data or higher-level calculations are often necessary. osti.gov The table below illustrates the type of energetic data that can be obtained from DFT calculations for a hypothetical reaction step, showcasing electronic and Gibbs free activation energies.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.00 | 0.00 |

| Transition State (TS1) | +25.5 | +28.0 |

| Intermediate | -5.2 | -4.5 |

| Transition State (TS2) | +15.8 | +17.1 |

| Products | -10.3 | -9.7 |

Microkinetic Modeling for Mechanochemical and Solution-Phase Reactions

Microkinetic modeling is a powerful technique that connects the elementary steps of a reaction mechanism to macroscopic kinetic observables. mpg.de It uses the energetic data obtained from DFT calculations (like activation energies) to build a mathematical model of the reaction kinetics. nih.gov This approach has been successfully applied to understand and compare the reaction kinetics of processes involving chlorobenzylideneacetone derivatives under different conditions, such as in a ball mill (mechanochemical) versus in solution. researchgate.net

A study on the stereoselective addition of bisthiomalonates to 4-chlorobenzylideneacetone found that mechanochemical synthesis in a ball mill was significantly faster (1 hour) compared to the solution-phase reaction (24-168 hours), albeit with slightly lower enantioselectivity. researchgate.net Microkinetic modeling can help rationalize these differences. researchgate.netchemrxiv.org The models can account for factors unique to each environment, such as the absence of solvation and changes in reactant concentration and dielectric environment in mechanochemistry. researchgate.net

The general stages of a mechanochemical reaction often include an induction period, a growth phase, and a plateau. nih.gov Microkinetic models can simulate these phases by incorporating the rates of all relevant elementary steps, including adsorption, desorption, and surface reactions. mpg.de By comparing the simulated kinetic profiles with experimental data, the underlying reaction mechanism can be validated and refined. rsc.orgarxiv.org This synergy between DFT, microkinetic modeling, and experimental work provides a detailed picture of the reaction dynamics. researchgate.net

| Parameter | Mechanochemical Reaction (Ball Mill) | Solution-Phase Reaction |

|---|---|---|

| Reaction Time | ~1 hour | 24 - 168 hours |

| Product Yield | Good | Good |

| Enantioselectivity | Slightly Reduced | Higher |

| Key Influencing Factors | Impact energy, frequency, lack of solvation researchgate.netrsc.org | Solvent polarity, concentration, temperature |

Time-Dependent DFT (TD-DFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the electronic excited states of molecules. chemrxiv.orgresearchgate.net It is an extension of DFT that allows for the calculation of properties related to how a molecule interacts with light, making it invaluable for analyzing UV-Vis absorption spectra and understanding photochemical processes. rsc.org For a molecule like this compound, which contains a chromophore, TD-DFT can provide deep insights into its electronic transitions.

TD-DFT calculations can predict vertical excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied one without a change in molecular geometry. chemrxiv.org These calculated energies can be directly compared to the absorption maxima (λmax) observed in experimental spectra. researchgate.net The method also yields oscillator strengths, which are proportional to the intensity of the absorption bands.

Furthermore, TD-DFT provides a detailed description of the character of each excited state. chemrxiv.orgrsc.org This is often visualized using tools like natural transition orbitals (NTOs), which represent the excited state in terms of a simple electron-hole pair, or by analyzing the contributions of different orbital-to-orbital transitions. chemrxiv.orgnih.gov This analysis can reveal whether an excitation is localized on a specific part of the molecule (e.g., a π→π* transition within the aromatic system) or involves charge transfer (CT) between different molecular fragments. rsc.org This information is critical for understanding the photophysical and photochemical behavior of this compound.

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S1 | 3.85 | 0.85 | HOMO -> LUMO | π→π |

| S2 | 4.21 | 0.02 | HOMO-1 -> LUMO | n→π |

| S3 | 4.55 | 0.15 | HOMO -> LUMO+1 | Intramolecular Charge Transfer (ICT) |

Role As a Synthetic Precursor for Complex Molecular Architectures

Utilization in the Construction of Heterocyclic Systems

The bifunctional nature of 3-Chlorobenzylideneacetone, an α,β-unsaturated carbonyl compound, makes it an ideal precursor for the synthesis of various heterocyclic systems through cyclocondensation and cycloaddition reactions. mdpi.comyoutube.com These reactions are fundamental in medicinal and materials chemistry, as heterocyclic motifs are core structures in numerous biologically active compounds and functional materials. chemicalbook.comzioc.ru

One of the primary applications of this compound is in the synthesis of pyrazole (B372694) derivatives. mdpi.com Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. rsc.orgorganic-chemistry.org The reaction typically involves the condensation of this compound with hydrazine (B178648) or its derivatives. mdpi.com The α,β-unsaturated ketone moiety reacts with the dinucleophilic hydrazine to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole ring. csic.es This method provides a direct route to 3-methyl-5-(3-chlorophenyl)-substituted pyrazoles, which can be further modified.

Similarly, this compound is a key building block for synthesizing pyrimidine (B1678525) derivatives. chemicalbook.comorganic-chemistry.orgresearchgate.net Pyrimidines are six-membered heterocyclic aromatic rings with two nitrogen atoms at the 1 and 3 positions. chemicalbook.com The synthesis often involves a three-component reaction, for example, by reacting this compound with an amidine and an oxidizing agent. organic-chemistry.org The versatility of this approach allows for the creation of a library of substituted pyrimidines by varying the reaction partners. nih.govresearchgate.net

The reactivity of this compound also extends to the formation of other heterocyclic systems. For instance, it can participate in reactions to form thieno[2,3-d]pyrimidines, which are of interest for their potential biological activities. These syntheses highlight the compound's role as a linchpin in assembling complex, fused heterocyclic structures. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | General Reaction Type | Reagents | Reference |

|---|---|---|---|

| Pyrazoles | Cyclocondensation | Hydrazine derivatives | mdpi.com |

| Pyrimidines | Multi-component Annulation | Amidines, Oxidizing Agents | organic-chemistry.orgresearchgate.net |

| Thieno[2,3-d]pyrimidines | Cyclocondensation/Further reactions | Thiouracils, Halogenating agents | researchgate.net |

Derivatization for Structurally Diverse Organic Compounds

Beyond the synthesis of heterocycles, this compound is a precursor for a wide range of structurally diverse organic molecules through various chemical transformations. beilstein-journals.org Its functional groups—the carbon-carbon double bond, the ketone, and the chloro-substituted benzene (B151609) ring—can be selectively targeted to introduce new functionalities and build molecular complexity.

A significant pathway for derivatization is the Michael addition, or conjugate addition, to the α,β-unsaturated system. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile (a Michael donor) adds to the β-carbon of the double bond. wikipedia.org A variety of nucleophiles, including malonates, nitroalkanes, and organometallic reagents, can be employed to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org For example, the stereoselective addition of bisthiomalonates to this compound has been achieved using chiral primary amine catalysts, demonstrating a method to control the stereochemistry of the resulting adducts. beilstein-journals.orgbeilstein-journals.org

The carbonyl group of this compound is another key site for derivatization. It can undergo reduction to form the corresponding secondary alcohol, or it can react with organometallic reagents like Grignard or organolithium reagents to yield tertiary alcohols. These transformations convert the planar carbonyl group into a stereocenter, often with the potential for diastereoselective control.

Furthermore, the compound can undergo bromination at the α'-position (the carbon adjacent to the carbonyl group) using reagents like N-bromosuccinimide (NBS), creating α,β-unsaturated α′-bromoketones. nih.gov These brominated derivatives are themselves versatile intermediates for further synthetic manipulations, including the construction of complex heterocyclic compounds. nih.gov

The molecule's utility is also demonstrated in multi-component reactions, where its dual reactivity is harnessed to quickly build complex structures. For instance, it has been used in Ugi and Passerini reactions, which are powerful tools in combinatorial chemistry for generating molecular libraries. fccollege.ac.in

Table 2: Selected Derivatization Reactions of this compound

| Reaction Type | Reactive Site | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | C=C double bond | Bisthiomalonates, chiral primary amines | Thioether adducts | beilstein-journals.orgbeilstein-journals.org |

| Bromination | α'-Carbon | N-Bromosuccinimide (NBS), SeO2, PTSA | α'-Bromo-α,β-unsaturated ketones | nih.gov |

| Reduction | C=O carbonyl | Sodium borohydride, Lithium aluminum hydride | Secondary alcohols | N/A |

| Condensation | C=O carbonyl | 4-chlorobenzyl chloride, strong base | Butenylidene-bridged compounds | smolecule.com |

| Ugi/Passerini Reaction | Multiple | Isocyanides, acids, amines | Complex amides/esters | fccollege.ac.in |

Green Chemistry Integration in 3 Chlorobenzylideneacetone Research

Promotion of Solvent-Free and Reduced Solvent Methodologies

A primary tenet of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which are major contributors to chemical waste and environmental pollution. rjpn.orgfrontiersin.orgpharmafeatures.com Consequently, the most environmentally friendly approach is to avoid the use of solvents altogether. rjpn.orgnih.gov In the synthesis of 3-Chlorobenzylideneacetone, which is typically achieved through a Claisen-Schmidt condensation reaction, several solvent-free and reduced-solvent methods have been developed. benthamdirect.comresearchgate.net

These innovative techniques not only address environmental concerns but also often lead to improved reaction efficiency, higher yields, and simplified work-up procedures. ijrpr.comijrap.net

Mechanochemical Methods (Grinding)

One of the most straightforward and effective solvent-free techniques is mechanochemistry, which uses mechanical energy from grinding or milling to initiate reactions. pharmafeatures.comrsc.org The Claisen-Schmidt condensation to produce chalcones can be efficiently carried out by grinding the reactants, an appropriate aldehyde and ketone, with a solid base catalyst in a mortar and pestle at room temperature. researchgate.netcu.edu.eg For the synthesis of this compound, this would involve grinding 3-chlorobenzaldehyde (B42229) and acetone (B3395972) with a catalyst like solid sodium hydroxide (B78521) (NaOH). researchgate.netnih.gov This method is noted for its simplicity, rapid reaction times (often within minutes), and high yields. cu.edu.egpropulsiontechjournal.com In one study, the solvent-free synthesis of various chalcones, including a chloro-substituted derivative, was achieved by grinding the reactants with solid NaOH, resulting in high yields and purity. researchgate.net

Microwave-Assisted Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, known for dramatically reducing reaction times from hours to minutes and increasing product yields. acgpubs.orgpropulsiontechjournal.com This technique can be effectively applied under solvent-free conditions. researchgate.nettandfonline.com For chalcone (B49325) synthesis, equimolar amounts of the corresponding aldehyde and ketone can be mixed with a catalyst and subjected to microwave irradiation, often providing the desired product in excellent yields within a very short time. frontiersin.org For instance, the synthesis of α,β-unsaturated ketones has been achieved using LiCl as a catalyst under solvent-free microwave conditions, highlighting a facile and efficient process. tandfonline.com This approach is considered environmentally benign as it minimizes energy consumption and eliminates the need for bulk solvents. pharmafeatures.comtandfonline.com

Ultrasound-Assisted Synthesis

Sonochemical methods, which utilize ultrasound to induce cavitation and accelerate reactions, also represent a green approach. rjpn.orgacgpubs.org Ultrasound can enhance reaction rates and yields, often under milder conditions and with shorter reaction times. propulsiontechjournal.comnih.gov This technique can be applied to the Claisen-Schmidt condensation, reducing the need for harsh conditions or large quantities of solvent. benthamdirect.compropulsiontechjournal.com

The table below summarizes various solvent-free methodologies applicable to the synthesis of this compound.

Table 1: Comparison of Solvent-Free Synthesis Methods for Chalcones

| Methodology | Typical Conditions | Key Advantages | Relevant Findings/Citations |

|---|---|---|---|

| Grinding (Mechanochemistry) | Reactants mixed with a solid catalyst (e.g., solid NaOH, KF-Al₂O₃) and ground in a mortar and pestle at room temperature. | Extremely fast (3-10 min), high yields (often >95%), simple procedure, no solvent waste. | Quantitative yields (96–98%) are achievable with solid NaOH. researchgate.netnih.gov The method is simple, efficient, and environmentally benign. cu.edu.eg |

| Microwave-Assisted Synthesis (MAOS) | Reactants mixed with a catalyst (e.g., LiCl, KOH) and irradiated with microwaves. | Drastically reduced reaction times (minutes vs. hours), high yields, energy efficient. | Can be performed solvent-free with catalysts like LiCl or on solid supports like KOH. frontiersin.orgtandfonline.com |

| Ultrasound-Assisted Synthesis | Reactants irradiated with ultrasound in minimal or no solvent, often with a base catalyst. | Reduces reaction time and temperature, improves yields. | Ultrasound is used as a green energy source to promote reactions, sometimes in tandem with catalysts like iodine or PTSA·H₂O. propulsiontechjournal.comnih.gov |

Design of Environmentally Benign Catalytic Processes

The second principle of green chemistry focuses on catalysis, promoting the development of catalysts that enhance efficiency, reduce energy consumption, and can be reused, thereby minimizing waste. rjpn.org Traditional syntheses of chalcones often rely on stoichiometric amounts of corrosive bases like NaOH or KOH in solution. propulsiontechjournal.com Green approaches focus on using catalytic amounts of more benign or recyclable substances.

Heterogeneous and Solid-Supported Catalysts

Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction) and are favored in green chemistry because they can be easily separated from the reaction mixture by filtration and subsequently reused. mdpi.commdpi.com This simplifies product purification and reduces waste. Examples applicable to this compound synthesis include:

KF-Al₂O₃ : This basic alumina-supported potassium fluoride (B91410) has been used as an efficient and reusable catalyst for Claisen-Schmidt condensations under solvent-free grinding conditions, affording high yields. researchgate.net

Mg(HSO₄)₂ : Magnesium bisulfate has been demonstrated as an effective catalyst for solvent-free chalcone synthesis, tolerating a variety of functional groups. rsc.org

Carbon-Based Catalysts : Materials like carbon derived from biomass can be functionalized (e.g., with -SO₃H groups) to create effective and low-cost catalysts. mdpi.com Graphitic carbon nitride (g-C₃N₄), a metal-free semiconductor, has also been explored as a green catalyst for various organic transformations. nih.gov

Biocatalysts and Organocatalysts

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. rjpn.org This approach offers high selectivity and operates under mild conditions (e.g., neutral pH, room temperature), but its application can be limited by substrate scope and catalyst stability. rjpn.org Organocatalysis, the use of small organic molecules as catalysts, provides another metal-free alternative. For chalcone-related synthesis, thiamine (B1217682) hydrochloride (Vitamin B1) has been reported as a recoverable, environmentally benign catalyst for the Claisen-Schmidt condensation, showing tolerance for a wide range of functional groups. researchgate.net

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that can act as both solvents and catalysts. rjpn.orgnih.gov They are noted for their low volatility and high thermal stability. rjpn.org In chalcone synthesis, ILs can serve as green reaction media or as catalysts themselves, sometimes allowing for easy recovery and reuse of the catalytic system. nih.govfrontiersin.org

The table below presents a selection of environmentally benign catalysts relevant to the synthesis of this compound.

Table 2: Environmentally Benign Catalysts for Chalcone Synthesis

| Catalyst Type | Specific Example(s) | Reaction Conditions | Advantages | Relevant Findings/Citations |

|---|---|---|---|---|

| Heterogeneous / Solid-Supported | KF-Al₂O₃, Mg(HSO₄)₂, Solid NaOH | Often solvent-free, room temperature, grinding or heating. | Easily recoverable and reusable, reduces waste, high efficiency. | KF-Al₂O₃ and solid NaOH are effective under solvent-free grinding. researchgate.net Mg(HSO₄)₂ is also a potent solvent-free catalyst. rsc.org |

| Organocatalyst | Thiamine Hydrochloride (Vitamin B1) | Metal-free Claisen-Schmidt condensation. | Environmentally benign, recoverable, wide functional group tolerance. | A novel and green approach for chalcone synthesis. researchgate.net |

| Ionic Liquids (ILs) | [hmim]OAc, Triethylammonium hydrogen sulfate | Can act as both solvent and catalyst. | Low volatility, recyclable, can be designed to be biodegradable. | Used as green and biodegradable catalysts in reactions involving chalcones. nih.govfrontiersin.org |

| Nanocatalysts | Palladium Nanoparticles (PdNPs), Iron-based Nanocomposites | Various conditions, including solvent-free and microwave irradiation. | High catalytic activity and selectivity due to large surface area. | Nanocatalysis is a key tool for green synthesis, offering high reactivity and short reaction times. acgpubs.orgpropulsiontechjournal.commdpi.comsemanticscholar.org |

Waste Minimization and Atom Economy Considerations

Waste minimization is a foundational goal of green chemistry, encapsulated in the principle: "It is better to prevent waste than to treat or clean up waste after it has been created". ijrap.netconncoll.edu Strategies for synthesizing this compound are increasingly evaluated based on their ability to reduce waste generation at the source. beeindia.gov.inresearchgate.net

The solvent-free and recyclable catalyst methodologies discussed previously are primary examples of source reduction. conncoll.edu By eliminating organic solvents, the largest source of waste in many chemical processes is removed. pharmafeatures.comijrpr.com Similarly, using catalysts that can be recovered and reused for multiple cycles prevents the generation of waste associated with single-use reagents. researchgate.netrsc.org

Atom Economy

Beyond reducing bulk waste, green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. ijrap.netcu.edu.eg The Claisen-Schmidt condensation, the reaction used to form this compound from 3-chlorobenzaldehyde and acetone, is a condensation reaction. This means that in addition to the desired chalcone, a small molecule—in this case, water—is also produced.

While this prevents the reaction from having a perfect 100% atom economy, it is still considered a highly atom-economical transformation, especially when compared to multi-step syntheses that require protecting groups or generate significant stoichiometric byproducts. cu.edu.egpropulsiontechjournal.com The pursuit of high atom efficiency drives researchers to favor reactions like condensations and additions over substitutions or eliminations that generate more waste. nih.gov

Source Reduction : Achieved through solvent-free techniques like grinding and microwave-assisted synthesis. conncoll.eduethz.ch

Recycling : The use of heterogeneous or otherwise recoverable catalysts minimizes process waste. conncoll.edu

By integrating these principles, the synthesis of this compound can be made significantly more sustainable, aligning the production of this valuable chemical intermediate with the broader goals of environmental protection. benthamdirect.com

Future Research Directions and Emerging Applications

Exploration of Novel Reactivity and Selectivity Patterns

The α,β-unsaturated ketone moiety of 3-chlorobenzylideneacetone provides a rich platform for exploring diverse chemical transformations. Future research will likely focus on uncovering new reactivity modes and achieving higher levels of selectivity in its reactions.

One area of active investigation is the conjugate addition to the enone system. While classic Michael additions are well-established, the development of novel catalytic systems that control regioselectivity and stereoselectivity remains a key objective. For instance, recent studies on the closely related 4-chlorobenzylideneacetone (B186354) have shown that stereoselective addition of bisthiomalonates can be achieved using chiral primary amine catalysts under iminium activation conditions. nih.govbeilstein-journals.org This approach yields Michael adducts with good yields and stereoselectivities. nih.govbeilstein-journals.org Further exploration could involve expanding the scope of nucleophiles and developing catalysts that can operate under even milder or more sustainable conditions, such as mechanochemistry, which has been shown to accelerate these reactions significantly. nih.govbeilstein-journals.org

Another promising direction is the functionalization of other positions on the molecule. For example, the trifluoromethylation of chalcones has been demonstrated using fluoroform (CHF₃) in flow chemistry, providing access to trifluoromethyl carbinol compounds. researchgate.net Applying and refining such methodologies for this compound could yield novel derivatives with potentially interesting biological or material properties. Furthermore, catalyst systems that can selectively direct reactions to either the C-C double bond or the carbonyl group, or even enable cascade reactions involving both, are of significant interest. The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, represents a powerful strategy to control reaction pathways and selectivity. nih.gov

Integration with Continuous Flow Chemistry for Scalable Synthesis

The transition from laboratory-scale batch reactions to industrial-scale production presents significant challenges, including safety, reproducibility, and efficiency. Continuous flow chemistry offers a compelling solution to these issues, and its application to the synthesis of derivatives of this compound is a major area for future research. acs.orgvapourtec.com

Flow chemistry systems, which involve pumping reactants through heated or cooled tubes or microreactors, offer superior control over reaction parameters such as temperature, pressure, and residence time. mit.edu This precise control enhances safety, especially for highly exothermic reactions, and often leads to higher yields and purities. vapourtec.com The scalable synthesis of various compounds, from deuterated chalcones to complex heterocycles, has been successfully demonstrated using flow technology. mdpi.comfrontiersin.orgresearchgate.net

A key advantage of flow chemistry is its scalability. Once a process is optimized on a small scale, production can be increased simply by running the system for a longer duration or by "scaling out" (running multiple systems in parallel). frontiersin.org This has been effectively demonstrated for the synthesis of deuterium-labeled antidiabetic chalcones, where a continuous-flow process using on-demand electrolytic D₂ gas generation suppressed side reactions and maximized reaction rates. mdpi.com Similarly, the use of packed-bed reactors in flow systems can facilitate the use of heterogeneous catalysts, simplifying purification and enabling catalyst recycling. researchgate.net Future work will likely focus on developing integrated, multi-step flow syntheses starting from simple precursors to generate complex derivatives of this compound without the need for isolating intermediates. mit.eduresearchgate.net

Development of Advanced Chiral Catalytic Systems

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Asymmetric catalysis provides the most efficient route to these chiral molecules. For this compound, future research will concentrate on the design and application of more advanced and efficient chiral catalysts for stereoselective transformations. sigmaaldrich.comnih.govresearchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition-metal catalysis. nih.gov For reactions involving chalcones, chiral primary and secondary amines, such as those derived from cinchona alkaloids or prolinol ethers, have proven effective in catalyzing highly enantioselective conjugate additions. nih.govnih.gov For example, in the aza-Michael reaction of α,β-unsaturated ketones, bifunctional organocatalysts have been shown to be highly effective, providing high enantioselectivity for a variety of substrates. nih.gov